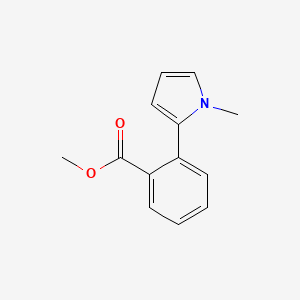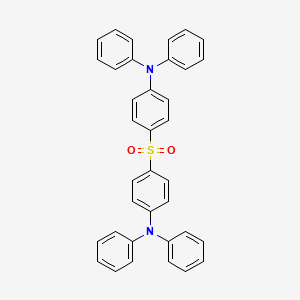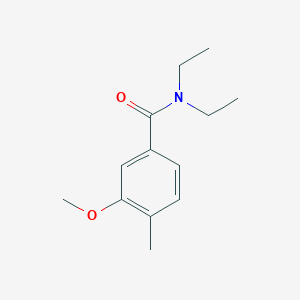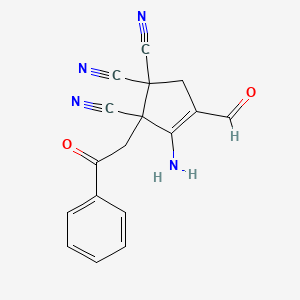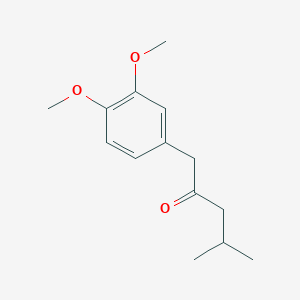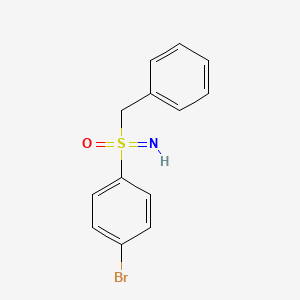
1-Phenylethane-1,2-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylethane-1,2-dithiol is an organic compound characterized by the presence of two thiol groups (-SH) attached to an ethane backbone, with a phenyl group (C6H5) attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylethane-1,2-dithiol can be synthesized through several methods. One common approach involves the reaction of 1,2-dibromoethane with thiourea, followed by hydrolysis. This method yields 1,2-ethanedithiol, which can then be further reacted with benzyl chloride to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The use of biocatalysts, such as genetically modified bacteria or yeast, has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylethane-1,2-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve alkyl halides under basic conditions.
Major Products:
Oxidation: Formation of disulfides.
Reduction: Formation of thiolates.
Substitution: Formation of substituted thiol derivatives.
Scientific Research Applications
1-Phenylethane-1,2-dithiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Phenylethane-1,2-dithiol involves its interaction with various molecular targets. The thiol groups can form covalent bonds with metal ions, proteins, and other biomolecules, leading to changes in their structure and function. This interaction is crucial for its biological activities, such as antimicrobial and antioxidant effects .
Comparison with Similar Compounds
1-Phenylethane-1,2-diol: This compound has hydroxyl groups (-OH) instead of thiol groups and is used in different applications, such as in the synthesis of pharmaceuticals.
1,2-Ethanedithiol: Similar to 1-Phenylethane-1,2-dithiol but lacks the phenyl group, making it less versatile in certain applications.
Uniqueness: this compound is unique due to the presence of both thiol and phenyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to form stable complexes with metals and its biological activities make it a valuable compound in various fields .
Properties
CAS No. |
4208-42-8 |
|---|---|
Molecular Formula |
C8H10S2 |
Molecular Weight |
170.3 g/mol |
IUPAC Name |
1-phenylethane-1,2-dithiol |
InChI |
InChI=1S/C8H10S2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2 |
InChI Key |
DLSSSVYTDXSXKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CS)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2,6-Bis(bromomethyl)phenyl]-1H-pyrrole](/img/structure/B14137524.png)
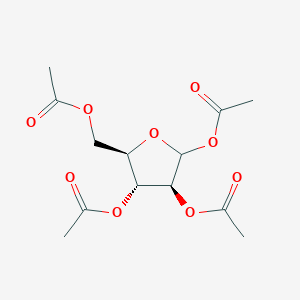

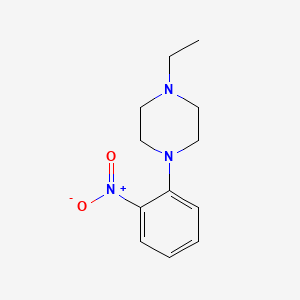
![2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B14137542.png)
